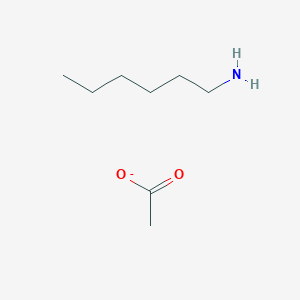
Hexan-1-amine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexan-1-amine acetate, also known as 1-hexanamine acetate, is an organic compound with the molecular formula C8H19NO2. It is a colorless to almost colorless liquid that is soluble in water and various organic solvents. This compound is primarily used in chemical research and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexan-1-amine acetate can be synthesized through several methods. One common approach involves the reaction of hexan-1-amine with acetic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the amine to its acetate form. The reaction can be represented as follows:
C6H15N+CH3COOH→C8H19NO2+H2O
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow reactors to optimize yield and efficiency. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexan-1-amine acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Pharmaceutical Applications
Hexan-1-amine acetate has garnered interest in the pharmaceutical industry primarily due to its role as an intermediate in the synthesis of various drugs. Its amine functionality allows it to participate in reactions that lead to the formation of bioactive compounds.
Table 1: Pharmaceutical Applications
| Application Type | Description |
|---|---|
| Drug Synthesis | Used as an intermediate in the production of pharmaceuticals, enhancing the efficacy and bioavailability of active ingredients. |
| Solvent | Serves as a solvent in various pharmaceutical formulations, improving solubility and stability of compounds. |
| Buffering Agent | Utilized in buffer solutions for analytical chemistry applications, particularly in High-Performance Liquid Chromatography (HPLC). |
Agricultural Applications
In agriculture, this compound is explored for its potential use in pesticide formulations and as a growth promoter. The compound's properties may enhance the efficacy of active ingredients in pest control products.
Case Study: Pesticide Efficacy
A study investigated the use of this compound in enhancing the delivery and effectiveness of certain pesticides. The findings indicated that formulations containing this compound improved the penetration and retention of active ingredients on plant surfaces, leading to better pest control outcomes.
Chemical Synthesis
This compound is also employed as a reagent in organic synthesis. Its ability to act as an acylating agent makes it valuable for producing esters and amides.
Table 2: Chemical Synthesis Applications
| Application Type | Description |
|---|---|
| Acylation Reagent | Acts as an acyl donor in reactions with alcohols and amines, facilitating the formation of esters and amides. |
| Enzymatic Reactions | Used in enzymatic processes to produce chiral compounds with high yields and selectivity. |
Environmental Applications
Recent research has explored the environmental implications of this compound, particularly its biodegradability and potential use in sustainable practices.
Case Study: Biodegradability Assessment
A comprehensive study assessed the biodegradability of this compound in aquatic environments. Results indicated that the compound decomposes effectively under aerobic conditions, suggesting its suitability for use in environmentally friendly formulations.
Mechanism of Action
The mechanism of action of hexan-1-amine acetate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In industrial applications, its reactivity with other chemicals is harnessed to produce desired products through controlled chemical reactions.
Comparison with Similar Compounds
Hexan-1-amine acetate can be compared with other similar compounds such as hexylamine and other alkyl amines:
Hexylamine: Hexylamine (C6H15N) is a primary amine with a similar structure but lacks the acetate group. It is used in similar applications but has different reactivity and properties.
Other Alkyl Amines: Compounds like butylamine and octylamine share structural similarities but differ in chain length and functional groups, leading to variations in their chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique properties and reactivity make it a valuable tool for scientists and engineers working on diverse applications.
Properties
Molecular Formula |
C8H18NO2- |
|---|---|
Molecular Weight |
160.23 g/mol |
IUPAC Name |
hexan-1-amine;acetate |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-7H2,1H3;1H3,(H,3,4)/p-1 |
InChI Key |
HSULLSUSGAHAOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCN.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















